molecular formula C15H25N3O2S B5787016 4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide

4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide

Cat. No.: B5787016
M. Wt: 311.4 g/mol
InChI Key: YALFMJUAXCONKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound is characterized by the presence of a benzenesulfonamide group attached to a piperazine ring, which is further substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(3-aminopropyl)-4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide
  • 4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]pyridine
  • 4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]pyrimidine

Uniqueness

4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide is unique due to its specific sulfonamide structure, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and its potential antimicrobial activity make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-14-4-6-15(7-5-14)21(19,20)16-8-3-9-18-12-10-17(2)11-13-18/h4-7,16H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALFMJUAXCONKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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